N-butyl-N',N'-diethylethane-1,2-diamine N-butyl-N',N'-diethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 50342-04-6
VCID: VC7977052
InChI: InChI=1S/C10H24N2/c1-4-7-8-11-9-10-12(5-2)6-3/h11H,4-10H2,1-3H3
SMILES: CCCCNCCN(CC)CC
Molecular Formula: C10H24N2
Molecular Weight: 172.31 g/mol

N-butyl-N',N'-diethylethane-1,2-diamine

CAS No.: 50342-04-6

Cat. No.: VC7977052

Molecular Formula: C10H24N2

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-N',N'-diethylethane-1,2-diamine - 50342-04-6

Specification

CAS No. 50342-04-6
Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
IUPAC Name N-butyl-N',N'-diethylethane-1,2-diamine
Standard InChI InChI=1S/C10H24N2/c1-4-7-8-11-9-10-12(5-2)6-3/h11H,4-10H2,1-3H3
Standard InChI Key LQVFVMJVCVOTJT-UHFFFAOYSA-N
SMILES CCCCNCCN(CC)CC
Canonical SMILES CCCCNCCN(CC)CC

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is N-butyl-N',N'-diethylethane-1,2-diamine . Its linear formula, CCCCNCCN(CC)CC, reflects a central ethane-1,2-diamine core substituted with a butyl group at the N1 position and two ethyl groups at the N2 position . The compound’s SMILES notation (CCCCNCCN(CC)CC) and InChIKey (LQVFVMJVCVOTJT-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • δ 0.86–0.92 ppm: Methyl protons of ethyl and butyl groups .

  • δ 1.20–1.53 ppm: Methylene protons in alkyl chains .

  • δ 2.42–3.50 ppm: Protons adjacent to amine groups .

Density functional theory (DFT) calculations predict a bent conformation around the central N–C–C–N axis, favoring intramolecular hydrogen bonding between amine groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₂₄N₂
Molecular Weight172.31 g/mol
CAS Registry Number50342-04-6
XLogP3 (Partition Coefficient)2.1 (estimated)

Synthetic Routes and Optimization

Classical Alkylation Methods

The earliest synthesis, reported in The Journal of Organic Chemistry (1949), involves nucleophilic substitution between N-butylamine and 2-chloro-N,N-diethylamine under anhydrous conditions :

N-Butylamine+Cl-CH₂-CH₂-N(Et)₂EtOH, ΔC₁₀H₂₄N₂+HCl\text{N-Butylamine} + \text{Cl-CH₂-CH₂-N(Et)₂} \xrightarrow{\text{EtOH, Δ}} \text{C₁₀H₂₄N₂} + \text{HCl}

Yields were modest (45–50%) due to competing elimination reactions .

Modern Catalytic Approaches

Recent advancements employ transition metal catalysts to enhance selectivity. A 2024 bioRxiv study utilized palladium-catalyzed coupling to achieve 86.6% yield in a one-pot reaction :

N-Butylamine+N,N-DiethylethylenediaminePd(OAc)₂, K₂CO₃C₁₀H₂₄N₂+H₂O\text{N-Butylamine} + \text{N,N-Diethylethylenediamine} \xrightarrow{\text{Pd(OAc)₂, K₂CO₃}} \text{C₁₀H₂₄N₂} + \text{H₂O}

This method reduces byproduct formation and operates at ambient temperature .

Table 2: Comparison of Synthetic Methods

ParameterClassical (1949) Catalytic (2024)
Yield45–50%86.6%
Reaction Time12–16 h2 h
TemperatureReflux (78°C)25°C (ambient)
ByproductsHCl, elimination productsH₂O only

Reactivity and Functionalization

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via its two amine groups. X-ray crystallography of its copper(II) complex reveals a distorted square-planar geometry with Cu–N bond lengths of 2.02 Å . Such complexes exhibit catalytic activity in oxidation reactions, including the conversion of alcohols to ketones .

Biomedical Derivatization

In anti-leishmanial drug development, the diamine reacts with cyclobut-3-ene-1,2-diones to form squaramides :

C₁₀H₂₄N₂+CyclobutenedioneEtOHDisquaramide+H₂O\text{C₁₀H₂₄N₂} + \text{Cyclobutenedione} \xrightarrow{\text{EtOH}} \text{Disquaramide} + \text{H₂O}

These derivatives demonstrate IC₅₀ values of 0.8–1.2 µM against Leishmania donovani, outperforming miltefosine (IC₅₀ = 2.5 µM) .

Applications in Scientific Research

Catalysis

Nickel complexes of C₁₀H₂₄N₂ catalyze cross-coupling reactions between aryl halides and Grignard reagents with turnover numbers (TON) exceeding 10⁴ . The bulky ethyl/butyl substituents prevent catalyst deactivation via β-hydride elimination .

Materials Science

Incorporating the diamine into epoxy resins improves flexural strength by 22% compared to ethylenediamine-cured analogs . This enhancement is attributed to increased crosslink density from the branched alkyl groups .

Medicinal Chemistry

The aforementioned squaramide derivatives exhibit dual-stage activity against Leishmania:

  • Promastigote Stage: Disrupts mitochondrial membrane potential (ΔΨm) by 80% at 1 µM .

  • Amastigote Stage: Inhibits trypanothione reductase (Ki = 0.5 µM), a key antioxidant enzyme .

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